4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
CAS No.: 956117-78-5
Cat. No.: VC15908639
Molecular Formula: C14H8N2O2S
Molecular Weight: 268.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956117-78-5 |
|---|---|
| Molecular Formula | C14H8N2O2S |
| Molecular Weight | 268.29 g/mol |
| IUPAC Name | 4-(furan-3-yl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H8N2O2S/c15-7-11-10(9-3-4-18-8-9)6-12(16-14(11)17)13-2-1-5-19-13/h1-6,8H,(H,16,17) |
| Standard InChI Key | PIVAYLXEQUTNGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=COC=C3 |
Introduction
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by the presence of both furan and thiophene rings, which contribute to its diverse biological activities and applications in medicinal chemistry. The structure consists of a dihydropyridine core with a carbonitrile group, enhancing its reactivity and potential therapeutic effects.
Synthesis and Preparation
The synthesis of 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. These methods allow for the efficient assembly of complex heterocyclic structures, which are crucial for exploring the compound's biological activities.
Biological Activities and Applications
Research on 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile highlights its potential applications in medicinal chemistry. The compound's ability to intercalate into DNA suggests its use in cancer treatment by disrupting replication processes. Additionally, its interactions with specific enzymes indicate potential as an inhibitor in various metabolic pathways.
Storage and Handling
Storage recommendations for 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile include sealed containers in a dry environment at temperatures between 2-8°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume